N-Caffeoyldopamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

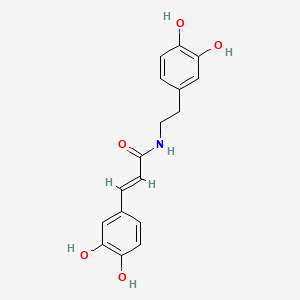

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGGLPUXCKRGT-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-49-4 | |

| Record name | N-Caffeoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of N-Caffeoyldopamine in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine, also known as clovamide, is a naturally occurring phenolic amide synthesized from the conjugation of caffeic acid and dopamine.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Notably, this compound acts as a potent beta-2 adrenergic receptor agonist, a mechanism that underpins many of its physiological effects.[2] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a visualization of its key signaling and biosynthetic pathways.

Natural Sources and Quantitative Data

This compound is found in a variety of plant species. The most well-documented sources include cocoa beans (Theobroma cacao L.), red clover (Trifolium pratense L.), and to a lesser extent, Cannabis sativa L., which contains related hydroxycinnamic acid amides. The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Trifolium pratense (Red Clover) | Leaves | Clovamide | 15.6 ± 0.6 | [3] |

| Trifolium pratense subsp. nivale (Snow Clover) | Leaves | Clovamide | 8.2 ± 0.1 | [3] |

| Theobroma cacao (Cocoa) | Beans (fermented) | Clovamide | Varies (qualitatively detected) | [4] |

| Cannabis sativa L. | Inflorescences | N-trans-caffeoyltyramine* | 0.1 to 76.2 mg/kg |

Note: N-trans-caffeoyltyramine is a structurally similar hydroxycinnamic acid amide.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for its sensitivity and selectivity.

Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound and other phenolic compounds from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., cocoa beans, clover leaves)

-

80% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC-MS/MS analysis.

Quantification by HPLC-MS/MS

This section outlines a general High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]+ for this compound (e.g., 316.1)

-

Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined by direct infusion of a standard).

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

Quantification:

-

A calibration curve should be constructed using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling and Biosynthetic Pathways

This compound Signaling Pathway

This compound exerts its biological effects primarily through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Caption: this compound signaling cascade.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two distinct pathways that converge: the phenylpropanoid pathway for the synthesis of caffeic acid and the tyrosine-derived pathway for the synthesis of dopamine. The final step is the condensation of these two precursors, catalyzed by an acyltransferase.

Caption: Biosynthesis of this compound.

Conclusion

This compound is a promising bioactive compound with a defined mechanism of action and established natural sources. The methodologies outlined in this guide provide a framework for the accurate identification and quantification of this molecule in plant materials. Further research into its quantitative distribution across a wider range of plant species and the elucidation of the specific acyltransferases involved in its biosynthesis will be crucial for harnessing its full therapeutic potential. The provided diagrams offer a clear visual representation of its molecular pathways, aiding in the conceptual understanding for researchers in the field.

References

- 1. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-coumaroyldopamine and this compound increase cAMP via beta 2-adrenoceptors in myelocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clovamide and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

Isolating and Purifying N-Caffeoyldopamine: A Technical Guide for Researchers

An In-depth Technical Guide for the Isolation and Purification of N-Caffeoyldopamine from Plant Extracts

This guide provides a comprehensive overview of the methodologies for isolating and purifying this compound (N-CD), a bioactive phenolic compound with significant potential in drug development. This compound, also known as clovamide, is a naturally occurring conjugate of caffeic acid and dopamine.[1][2] It has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to facilitate the efficient extraction and purification of this promising molecule from plant sources.

Natural Sources of this compound

This compound is found in a variety of plant species. The most notable and widely studied source is the cocoa bean (Theobroma cacao), where it is present as one of the key polyphenolic compounds.[1][3] Other reported plant sources include red clover (Trifolium pratense), from which the compound's alternative name "clovamide" is derived. The concentration of this compound in these plant materials can vary depending on the specific cultivar, geographical origin, and processing methods.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from plant extracts is a multi-step process that typically involves an initial extraction followed by several chromatographic purification stages. The following protocols are based on established methodologies for the isolation of phenolic compounds from plant materials.

Extraction of this compound from Cocoa Beans

The initial step involves the extraction of the crude phenolic fraction from the plant material. Due to the polar nature of this compound, polar solvents are most effective for its extraction.

Materials and Equipment:

-

Dried and powdered cocoa beans

-

n-hexane

-

Methanol (HPLC grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Ultrasonic bath

Protocol:

-

Defatting of Cocoa Beans: To remove the high lipid content in cocoa beans, a defatting step is necessary.

-

Place 100 g of finely ground cocoa bean powder into a cellulose thimble.

-

Extract the powder with n-hexane using a Soxhlet apparatus for 6-8 hours to remove the fatty components.

-

Air-dry the defatted cocoa powder to remove any residual n-hexane.

-

-

Solvent Extraction:

-

Suspend the defatted cocoa powder in methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction using an ultrasonic bath at room temperature for 60 minutes. This enhances the extraction efficiency by disrupting the plant cell walls.

-

After ultrasonication, filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with fresh methanol to ensure maximum recovery of the target compound.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is required to isolate this compound.

Materials and Equipment:

-

Crude methanolic extract

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of 50% aqueous methanol and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

-

Elution: Elute the fraction containing this compound with 10 mL of 80% aqueous methanol.

-

Concentration: Concentrate the eluted fraction using a rotary evaporator to dryness.

Materials and Equipment:

-

SPE-purified extract

-

Silica gel (70-230 mesh)

-

Glass column

-

Solvents: Chloroform and Methanol (HPLC grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Protocol:

-

Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.

-

Sample Loading: Dissolve the dried extract from the SPE step in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1 v/v) mobile phase. Visualize the spots under UV light (254 nm).

-

Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to dryness.

Materials and Equipment:

-

Fractionated extract from column chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve the concentrated fraction from the previous step in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Preparative C18 column

-

Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 10% to 40% B over 40 minutes.

-

Flow Rate: Dependent on the column dimensions, typically around 10-20 mL/min.

-

Detection: UV detection at a wavelength of 280 nm or 320 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the purified fraction to obtain this compound as a pure solid.

Quantitative Data

The following table summarizes the reported content of this compound in cocoa beans. It is important to note that these values can vary significantly.

| Plant Material | Part | This compound Content (mg/kg dry weight) | Reference |

| Theobroma cacao | Non-fermented beans | 428 | |

| Theobroma cacao | Roasted cocoa nibs | Not specified, but present |

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

This compound Signaling Pathway

This compound has been shown to act as a β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).

Caption: this compound's activation of the β2-adrenoceptor/cAMP pathway.

References

A Technical Guide to the Chemical Synthesis of N-Caffeoyldopamine from Caffeic Acid and Dopamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N-Caffeoyldopamine, a naturally occurring phenolic amide with significant biological activities. The synthesis originates from the direct coupling of caffeic acid and dopamine. This document outlines a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic workflow and a primary signaling pathway associated with the compound's bioactivity.

Introduction

This compound is a phytochemical found in various plants and has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its synthesis involves the formation of an amide bond between the carboxylic acid group of caffeic acid and the amine group of dopamine.[2] This guide details a common and effective method for this synthesis, employing a carbodiimide coupling agent.

Quantitative Data Summary

The synthesis of this compound from caffeic acid and dopamine can be achieved with good efficiency. The following table summarizes the typical quantitative outcomes based on reported syntheses.

| Parameter | Value | Source |

| Yield | > 40% | [2][3] |

| Purity | > 98% (after HPLC purification) | [4] |

| Molecular Formula | C₁₇H₁₇NO₅ | |

| Molecular Weight | 315.32 g/mol |

Experimental Protocol: Amide Coupling Synthesis

This section provides a detailed methodology for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.

Materials:

-

Caffeic Acid

-

Dopamine Hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add caffeic acid (1 equivalent).

-

Dissolve the caffeic acid in anhydrous dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Activation of Caffeic Acid:

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid group of caffeic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the dopamine solution to neutralize the hydrochloride salt and act as a base.

-

Slowly add the dopamine solution to the activated caffeic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted caffeic acid and HOBt), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound using High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: β2-Adrenergic Receptor Activation

This compound has been identified as a potent β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP). The diagram below outlines this key signaling cascade.

Caption: β2-Adrenergic signaling pathway activated by this compound.

Conclusion

The synthesis of this compound from caffeic acid and dopamine is a reproducible process that can be achieved in good yields and high purity through standard amide coupling techniques followed by HPLC purification. Understanding the synthetic methodology and the biological pathways, such as the β2-adrenergic signaling cascade, is crucial for the further investigation and development of this compound for potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Spectroscopic Characterization of N-Caffeoyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound found in various plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough understanding of its chemical structure and purity is paramount for accurate biological evaluation and potential therapeutic development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts for the protons in this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.0 - 7.2 | d |

| H-5 | 6.8 - 7.0 | d |

| H-6 | 6.7 - 6.9 | dd |

| H-7 (vinylic) | 7.4 - 7.6 | d |

| H-8 (vinylic) | 6.2 - 6.4 | d |

| H-2' | 6.6 - 6.8 | d |

| H-5' | 6.7 - 6.9 | d |

| H-6' | 6.5 - 6.7 | dd |

| -CH₂- (ethylene bridge) | 3.4 - 3.6 | t |

| -CH₂- (ethylene bridge) | 2.7 - 2.9 | t |

| -NH- (amide) | 8.0 - 8.5 | t |

| -OH (phenolic) | 8.5 - 9.5 | s (broad) |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbons in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 126 - 128 |

| C-2 | 115 - 117 |

| C-3 | 144 - 146 |

| C-4 | 145 - 147 |

| C-5 | 114 - 116 |

| C-6 | 121 - 123 |

| C-7 (vinylic) | 140 - 142 |

| C-8 (vinylic) | 118 - 120 |

| C-9 (C=O) | 166 - 168 |

| C-1' | 130 - 132 |

| C-2' | 116 - 118 |

| C-3' | 143 - 145 |

| C-4' | 144 - 146 |

| C-5' | 115 - 117 |

| C-6' | 120 - 122 |

| -CH₂- (ethylene bridge) | 41 - 43 |

| -CH₂- (ethylene bridge) | 35 - 37 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₅ | - |

| Molecular Weight | 315.32 g/mol | [1] |

| Exact Mass | 315.1107 Da | [1] |

| Monoisotopic Mass | 315.11067264 Da | [1] |

| Predicted [M+H]⁺ | 316.1180 | - |

| Predicted [M-H]⁻ | 314.1034 | - |

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The predicted fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the catechol and caffeoyl moieties. A key fragment would be the tropylium ion derived from the dopamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (phenolic) | Stretching |

| 3350-3250 | N-H (amide) | Stretching |

| 3100-3000 | C-H (aromatic, vinylic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1660-1640 | C=O (amide I) | Stretching |

| 1600-1580 | C=C (aromatic) | Stretching |

| 1550-1520 | N-H (amide II) | Bending |

| 1280-1200 | C-O (phenolic) | Stretching |

Note: These are predicted absorption ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as labile protons (-OH, -NH) may exchange with deuterium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Use the solvent carbon signals as an internal reference.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry Protocol (LC-MS/MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for liquid chromatography (e.g., methanol/water with 0.1% formic acid).

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor.

-

-

Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify the fragmentation patterns.

FTIR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

Physical and chemical properties of N-Caffeoyldopamine (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough understanding of its physical and chemical characteristics, particularly solubility and stability, is paramount for advancing its research and development as a potential drug candidate. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physical and Chemical Properties

Precise quantitative data on the solubility and stability of this compound is not extensively available in the public domain. However, by examining the properties of its constituent molecules, caffeic acid and dopamine, we can infer its likely characteristics.

Solubility Profile

This compound's structure, combining the polar catechol groups of both caffeic acid and dopamine with a more nonpolar backbone, suggests it will exhibit moderate solubility in a range of solvents. The presence of multiple hydroxyl groups allows for hydrogen bonding with polar solvents, while the aromatic rings contribute to some nonpolar character.

Table 1: Solubility Data of this compound and its Constituent Moieties

| Compound | Water | Ethanol | Dimethyl Sulfoxide (DMSO) |

| This compound | Data not available | Data not available | Soluble (used in biological assays) |

| Caffeic Acid | Sparingly soluble in hot water; ~0.6-0.65 mg/mL in PBS (pH 7.2)[1][2][3] | ~25 mg/mL (warm)[1][2] | ~40 mg/mL |

| Dopamine HCl | 100 mM | ~1-20 mg/mL (hot) | ~30-38 mg/mL |

Note: The solubility of this compound in DMSO is inferred from its common use as a solvent in in-vitro studies, though specific concentration limits are not typically reported.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light exposure. The catechol moieties in its structure are susceptible to oxidation, particularly at higher pH and in the presence of light and oxygen.

General Stability Observations:

-

pH: Caffeic acid is more stable in acidic conditions (pH 2-3) and is not stable at high pH. Dopamine is also more stable in acidic solutions (pH 4-6.4) and is unstable in alkaline solutions. Therefore, it is predicted that this compound will exhibit greater stability in acidic to neutral pH ranges.

-

Temperature: Both caffeic acid and dopamine are susceptible to thermal degradation. Elevated temperatures can accelerate oxidation and other degradation pathways. For instance, dopamine hydrochloride solutions are stable for extended periods at 4°C but have limited stability at 25°C.

-

Light: Exposure to light can promote the degradation of both caffeic acid and dopamine. Studies on dopamine hydrochloride recommend protection from light to maintain stability.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability of this compound | Rationale based on Constituent Moieties |

| Acidic pH (2-5) | High | Caffeic acid and dopamine are more stable in acidic conditions. |

| Neutral pH (6-7.5) | Moderate | Stability is likely to decrease as pH approaches and exceeds neutrality. |

| Alkaline pH (>8) | Low | Catechol groups are prone to oxidation at high pH. |

| Refrigerated (2-8 °C) | High | Lower temperatures slow down degradation reactions. |

| Room Temperature (20-25 °C) | Moderate | Degradation is expected to be more significant than at refrigerated temperatures. |

| Elevated Temperature (>40 °C) | Low | Thermal degradation is likely to be rapid. |

| Protected from Light | High | Minimizes light-induced degradation. |

| Exposed to Light | Low | Prone to photodegradation. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid material present.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method. A standard calibration curve of this compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors, and is typically expressed in mg/mL or mol/L.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Testing Protocol

This protocol outlines a general approach to assess the stability of this compound under various environmental conditions.

Materials:

-

This compound solution of a known concentration

-

Stability chambers with controlled temperature and humidity

-

Light source for photostability testing (ICH Q1B compliant)

-

pH meter and buffers

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents and/or formulations.

-

Storage Conditions: Aliquot the samples into appropriate containers and expose them to a range of conditions as outlined in Table 3.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change, precipitation, or clarity.

-

pH: Measure the pH of the solution.

-

Assay: Quantify the remaining this compound concentration using a validated, stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products.

-

-

Data Evaluation: Determine the rate of degradation and identify the conditions under which the compound is most stable. Degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of this compound against time.

Table 3: Recommended Conditions for Stability Testing of this compound

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

| Photostability | ICH Q1B specified light exposure | As per guideline |

| pH Stability | Solutions at various pH values (e.g., 2, 5, 7.4, 9) stored at different temperatures | To be determined |

Signaling Pathways

This compound exerts its biological effects through various signaling pathways. Below are diagrams illustrating its proposed mechanisms of action.

β2-Adrenergic Receptor Signaling Pathway

This compound has been identified as a potent β2-adrenoceptor agonist, leading to an increase in intracellular cyclic AMP (cAMP).

Caption: this compound activates the β2-adrenergic receptor, leading to cAMP production.

Antioxidant and Anti-inflammatory Signaling Pathway

The antioxidant and anti-inflammatory effects of this compound are thought to be mediated, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

The Multi-Faceted Mechanism of Action of N-Caffeoyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide also known as Clovamide, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by N-CD, presents quantitative data on its potency, and details the experimental methodologies used to ascertain its mechanism of action. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this promising bioactive compound.

Core Mechanisms of Action

This compound exerts its biological effects through a combination of receptor-mediated signaling and direct molecular interactions. The primary mechanisms identified include:

-

Beta-2 Adrenergic Receptor (β2-AR) Agonism: N-CD acts as a potent agonist at β2-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This pathway is central to its cardiovascular and anti-platelet effects.

-

Antioxidant Activity: Possessing a chemical structure that combines caffeic acid and dopamine, N-CD is an effective antioxidant.[4] It can directly scavenge free radicals, donate hydrogen atoms, reduce transition metal ions, and chelate ferrous ions.[4]

-

Anti-inflammatory Modulation: N-CD influences key inflammatory pathways. It has been shown to suppress the expression of P-selectin on platelets, an effect partially mediated by its β2-AR agonism, thereby reducing platelet-leukocyte interactions. It is also suggested to modulate pathways involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).

-

Neuroprotection: The neuroprotective effects of N-CD are attributed to its antioxidant and anti-inflammatory properties, which protect neurons from oxidative stress and inflammatory damage.

-

Enzyme Inhibition: N-CD has been shown to inhibit acetylcholinesterase (AChE), although some of its analogs may be more potent in this regard.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 / Activity Metric | Species/System | Reference |

| DPPH Radical Scavenging | 5.95 µM | Chemical Assay | |

| ABTS Radical Cation Scavenging | 0.24 µM | Chemical Assay | |

| Ferric Reducing Antioxidant Power (FRAP) | 822.45 AAE (µmol/mmol) | Chemical Assay | |

| Ferrous Ion (Fe2+) Chelation | IC50 > N-trans-feruloyldopamine (3.17 mM) | Chemical Assay |

Table 2: β2-Adrenergic Receptor Agonist Activity of this compound

| Parameter | Value | Cell Line | Reference |

| cAMP Increase | < 0.05 µM | U937 (myelocytic cells) | |

| Apparent Dissociation Constant (Kd) | 0.75 µM | U937 cells |

Table 3: Anti-platelet and Anti-inflammatory Activity of this compound

| Effect | Concentration / Dose | System | Reference |

| P-selectin Inhibition | 30% inhibition at 0.05 µM | Human Platelets (in vitro) | |

| Platelet-Leukocyte Interaction Suppression | 36% suppression at 0.05 µM | Human Blood Samples (in vitro) | |

| P-selectin Inhibition (in vivo) | 31-45% reduction | Mice (50-100 µ g/35g body weight, oral) | |

| Platelet-Leukocyte Interaction Suppression (in vivo) | 34-43% reduction | Mice (50-100 µ g/35g body weight, oral) |

Table 4: Acetylcholinesterase (AChE) Inhibition

| Compound | IC50 | Enzyme Source | Reference |

| N-trans-Caffeoyldopamine | Weaker than N-trans-feruloyldopamine (8.52 µM) | Electrophorus electricus |

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

Unveiling the Antioxidant Potential of N-Caffeoyldopamine: A Technical Guide

Abstract

N-Caffeoyldopamine (N-CD), a naturally occurring phenolic amide, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth investigation into the multifaceted antioxidant mechanisms of N-CD, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antioxidant compounds.

Introduction

This compound is a phytochemical synthesized from the conjugation of caffeic acid and dopamine.[1] Found in various plants, including cocoa (Theobroma cacao L.), it is recognized for its antioxidative, neuroprotective, and anti-inflammatory activities.[1][2][3] The unique chemical structure, combining the functionalities of both caffeic acid and dopamine, is believed to contribute to its enhanced biological effects.[1] Scientific investigations, primarily through in vitro and animal models, have consistently demonstrated N-CD's capacity to scavenge free radicals and protect cells from oxidative stress. This guide will delve into the core mechanisms underpinning these properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, ranging from direct neutralization of reactive species to the modulation of cellular signaling pathways that bolster endogenous antioxidant defenses.

Direct Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to directly scavenge harmful free radicals. Its molecular structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various radicals, including the superoxide anion and hydroxyl radical.

Activation of the Nrf2 Signaling Pathway

This compound can indirectly exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. The catechol moiety of N-CD is crucial for this activity, as its oxidation enhances the activation of the Nrf2 pathway. The dopamine component of N-CD is also known to induce Nrf2 activity by generating oxidative stressors like H₂O₂ and dopamine-quinones, which in turn activate the pathway.

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound possesses metal-chelating properties, enabling it to bind to these metal ions and prevent them from participating in redox reactions. This sequestration of pro-oxidant metal ions is another important aspect of its antioxidant capacity. The dopamine moiety, in particular, is known to chelate metal ions.

Quantitative Antioxidant Activity

The antioxidant potency of this compound has been quantified using various established in vitro assays. The following table summarizes the key findings from the literature.

| Assay | Compound | IC₅₀ / Activity Value | Reference |

| DPPH Radical Scavenging | N-trans-Caffeoyldopamine | 5.95 µM | |

| ABTS Radical Cation Scavenging | N-trans-Caffeoyldopamine | 0.24 µM | |

| Ferric Reducing Antioxidant Power (FRAP) | N-trans-Caffeoyldopamine | 822.45 µmol AAE/mmol | |

| Ferrous Ion (Fe²⁺) Chelation | N-trans-Caffeoyldopamine | > N-trans-feruloyldopamine (IC₅₀ 3.17 mM) |

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the radicals. AAE: Ascorbic Acid Equivalent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for key assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound and the positive control in the same solvent to prepare a series of concentrations.

-

Reaction Setup: In a 96-well plate, add a specific volume of the test sample or control to each well. Then, add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color that is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (test sample)

-

Trolox (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•⁺ Stock Solution: Prepare an aqueous solution of ABTS and potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound and the positive control.

-

Reaction: Add the ABTS•⁺ working solution to the test samples and controls.

-

Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and fluoresces upon oxidation by peroxyl radicals.

Materials:

-

Human hepatocarcinoma (HepG2) or Caco-2 cells

-

Cell culture medium

-

DCFH-DA solution

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)

-

This compound (test sample)

-

Quercetin (positive control)

-

Black 96-well microplate with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 or Caco-2 cells in a black 96-well microplate and allow them to adhere for 24 hours.

-

Treatment: Remove the media and treat the cells with various concentrations of this compound or quercetin along with the DCFH-DA probe.

-

Incubation: Incubate the plate for a specific time (e.g., 1 hour) to allow for cellular uptake.

-

Washing: Wash the cells with PBS to remove extracellular compounds.

-

Radical Induction: Add the AAPH solution to induce cellular oxidative stress.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated based on the degree of fluorescence inhibition by the antioxidant compared to the control.

Conclusion

This compound exhibits robust antioxidant properties through a combination of direct radical scavenging, modulation of the Nrf2 signaling pathway, and metal ion chelation. Quantitative in vitro assays confirm its high potency, often exceeding that of its parent compounds, caffeic acid and dopamine. The detailed experimental protocols provided in this guide serve as a resource for the standardized evaluation of N-CD and other novel antioxidant compounds. While preclinical data is promising, further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in human health and disease.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of N-Caffeoyldopamine

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (N-CDA), a phenolic amide synthesized from caffeic acid and dopamine, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1] This naturally occurring phytochemical, found in plants such as Theobroma cacao, is being investigated for its therapeutic potential in a range of inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying N-CDA's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily involving direct antioxidant activity, modulation of key cell surface receptors, and inhibition of pro-inflammatory signaling cascades and enzymes.

1. Potent Antioxidant and Radical Scavenging Activity

A foundational aspect of N-CDA's anti-inflammatory action is its ability to neutralize reactive oxygen species (ROS). Oxidative stress is a key initiator and propagator of inflammatory responses. The unique structure of N-CDA, combining both caffeic acid and dopamine moieties, allows it to effectively donate hydrogen atoms to scavenge free radicals.[1] In vitro studies have consistently demonstrated that N-CDA possesses superior antioxidant activity compared to its parent compounds.[4]

2. β2-Adrenoceptor Agonism and cAMP Upregulation

N-CDA is a potent β2-adrenoceptor agonist. The activation of these receptors on immune cells, such as myelocytic U937 cells, leads to a significant increase in intracellular cyclic AMP (cAMP) levels. The elevation of cAMP is a well-established anti-inflammatory signal that can interfere with pro-inflammatory pathways, including the NF-κB cascade, thereby reducing the expression of inflammatory mediators. N-CDA's potency in increasing cAMP is comparable to that of well-known β2-adrenoceptor agonists like salbutamol.

3. Inhibition of Pro-inflammatory Enzymes and Mediators

Chronic and unregulated activity of inducible enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the development of inflammatory diseases. While direct studies on N-CDA are emerging, its parent compound, caffeic acid, and related derivatives are known to inhibit the expression and activity of iNOS and COX-2. This inhibition leads to a reduction in the production of key inflammatory mediators: nitric oxide (NO) and prostaglandins, respectively.

Furthermore, N-CDA has been shown to suppress the expression of P-selectin, an adhesion molecule on platelets that facilitates interactions between platelets and leukocytes—a critical step in the inflammatory cascade.

4. Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of N-CDA are rooted in its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Both dopamine and caffeic acid derivatives have been shown to inhibit NF-κB activation. By preventing the degradation of the inhibitor IκBα, these compounds block the nuclear translocation of the NF-κB p65 subunit, thereby halting the transcription of inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—comprising ERK, JNK, and p38—is another crucial signaling network that responds to extracellular stimuli to regulate inflammation. Activation of these kinases often leads to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines. Phytochemicals with anti-inflammatory properties frequently target the MAPK pathway to suppress the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the potency of this compound.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | 5.95 μM | |

| ABTS Radical Cation Scavenging | 0.24 μM | |

| Ferrous Ions (Fe²⁺) Chelation | > 10 mM* | |

| Ferric Reducing Antioxidant Power (FRAP) | 822.45 μmol AAE/mmol** |

*N-trans-feruloyldopamine showed slightly better activity (IC50 3.17 mM). **AAE: Ascorbic acid equivalent.

Table 2: Receptor Binding and Cellular Activity

| Target/Activity | Metric | Value/Effect | Concentration | Source |

| β2-Adrenoceptor Agonism | Apparent Kd | 0.75 μM | - | |

| cAMP Production | Increase | Potent increase in intracellular cAMP | < 0.05 μM | |

| P-selectin Expression Inhibition | % Inhibition | 30% | 0.05 μM | |

| Platelet-Leukocyte Interaction | % Inhibition | 32% | 0.05 μM |

Table 3: In Vivo Anti-inflammatory Effects

| Animal Model | Administration | Effect | Dosage | Source |

| Mice | Oral | 31-45% reduction in P-selectin expression | 50-100 µ g/35g | |

| Mice | Oral | 34-43% reduction in platelet-leukocyte interactions | 50-100 µ g/35g |

Key Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory effects of this compound.

1. Protocol: LPS-Induced Pro-inflammatory Mediator Production in Macrophages

This assay assesses the ability of N-CDA to inhibit the production of inflammatory mediators like NO, PGE₂, TNF-α, and IL-6 in vitro.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 24-well or 96-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Pre-treat the adherent cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Include a control group with no LPS stimulation.

-

Incubate the cells for an additional 18-24 hours.

-

-

Analysis:

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure nitrite (a stable product of NO) concentration using the Griess reagent assay. Read absorbance at 540 nm.

-

Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression (iNOS, COX-2): Lyse the cells to extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6. Normalize data to a housekeeping gene like Actb (β-actin).

-

Protein Expression (Western Blot): Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of the NF-κB and MAPK pathways.

-

2. Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of a compound.

-

Animals:

-

Use male BALB/c or C57BL/6 mice (6-8 weeks old).

-

Acclimatize animals for at least one week before the experiment with free access to food and water.

-

-

Treatment:

-

Divide mice into groups: Vehicle control, N-CDA treated (e.g., 50 and 100 µ g/35g body weight), and positive control (e.g., Indomethacin).

-

Administer N-CDA or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the inflammatory insult.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Inject 50 μL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

-

Measurement and Analysis:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

-

At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or to measure levels of inflammatory mediators like IL-1β.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through a combination of potent antioxidant effects and the modulation of key inflammatory signaling pathways, including β2-adrenoceptor/cAMP and NF-κB/MAPK. The quantitative data underscores its high potency, often in the sub-micromolar range. The detailed protocols provided herein offer a framework for further investigation and validation of its therapeutic efficacy.

Future research should focus on:

-

Elucidating the precise interactions between N-CDA and components of the MAPK and NF-κB pathways.

-

Conducting comprehensive preclinical studies in various animal models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

-

Investigating the pharmacokinetics, bioavailability, and safety profile of N-CDA to establish a foundation for potential clinical translation.

Given its multifaceted mechanism of action, this compound stands as a promising lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. Clovamide-type phenylpropenoic acid amides, N-coumaroyldopamine and this compound, inhibit platelet-leukocyte interactions via suppressing P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on the neuroprotective potential of N-Caffeoyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound also known as clovamide, has emerged as a promising candidate for neuroprotective therapies. Preliminary studies have demonstrated its significant potential in mitigating neuronal damage in various in vitro models of neurodegenerative conditions. This technical guide provides an in-depth overview of the current understanding of NCD's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress, excitotoxicity, and neuroinflammation are key pathological mechanisms contributing to neuronal cell death in these conditions. This compound, a phytochemical found in various plants, including cocoa, has garnered attention for its potent antioxidant and anti-inflammatory properties. This document synthesizes the preliminary research on the neuroprotective capabilities of NCD, offering a technical resource for the scientific community.

Neuroprotective Effects of this compound

NCD has demonstrated significant neuroprotective activity in various in vitro models of neuronal injury. Studies have shown that NCD can protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and ischemia-reperfusion injury.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound (clovamide) have been quantified in studies using human neuroblastoma cell lines. The following table summarizes the key efficacy data from a study by Fallarini et al. (2009)[1].

| Neuronal Insult Model | Cell Line | EC₅₀ (µM) | Maximal Protection (%) |

| Oxidative Stress (tert-butylhydroperoxide) | Differentiated SH-SY5Y | 0.9 - 3.7 | 40 - 60 |

| Excitotoxicity (L-glutamate) | Differentiated SK-N-BE(2) | 0.9 - 3.7 | 40 - 60 |

| Ischemia-Reperfusion (OGD/Reoxygenation) | Differentiated SH-SY5Y | 0.9 - 3.7 | 40 - 60 |

Table 1: Summary of the neuroprotective efficacy of this compound in various in vitro models. Data is sourced from Fallarini et al. (2009)[1].

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multi-faceted, involving the modulation of several key cellular pathways implicated in neuronal survival and death.

Attenuation of Oxidative Stress

NCD has been shown to combat oxidative stress by preventing the depletion of endogenous antioxidants, such as glutathione, and by inhibiting lipid peroxidation[1]. This antioxidant activity is crucial in protecting neurons from the damaging effects of reactive oxygen species (ROS).

Regulation of Intracellular Calcium Homeostasis

In models of excitotoxicity, NCD prevents the overload of intracellular calcium (Ca²⁺)[1]. Dysregulation of calcium homeostasis is a critical event in neuronal cell death, and by stabilizing intracellular calcium levels, NCD helps maintain neuronal integrity.

Modulation of Gene Expression

NCD has been observed to modulate the expression of immediate early genes, such as c-fos, which are involved in cell proliferation, differentiation, and apoptosis[1]. By regulating the expression of such genes, NCD can influence the cell's response to harmful stimuli.

Anti-inflammatory Activity

Studies have indicated that NCD can inhibit the translocation of the pro-inflammatory transcription factor NF-κB. By suppressing NF-κB activation, NCD can reduce the expression of inflammatory mediators that contribute to neurodegeneration.

Signaling Pathways Implicated in this compound's Neuroprotection

Based on its known antioxidant and anti-inflammatory properties, several key signaling pathways are likely involved in the neuroprotective actions of this compound.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. It is plausible that NCD, as a phenolic antioxidant, activates this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway in neurons. Activation of this pathway can inhibit apoptosis and promote cell survival. It is hypothesized that NCD may activate the PI3K/Akt pathway, contributing to its neuroprotective effects.

References

N-Caffeoyldopamine: A Potential β2-Adrenoceptor Agonist for Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Caffeoyldopamine, a naturally occurring phytochemical found in various plants, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to known β-adrenoceptor agonists, this compound has been investigated for its activity at the β2-adrenoceptor, a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the current understanding of this compound as a potential β2-adrenoceptor agonist, detailing its mechanism of action, experimental evaluation, and future prospects.

Core Concepts: The β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade crucial for smooth muscle relaxation, particularly in the airways. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Caption: Canonical β2-adrenoceptor signaling cascade initiated by an agonist.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound as a β2-adrenoceptor agonist have been evaluated primarily through in vitro functional assays, such as cAMP accumulation assays.

| Compound | Apparent Kd (μM) in U937 Cells[1] |

| This compound | 0.75 |

| N-Coumaroyldopamine | 0.69 |

| Salbutamol | 0.65 |

Note: The apparent dissociation constant (Kd) was obtained from Km values and is used as a measure of potency in cAMP production.

Detailed Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured and harvested. The cells are then homogenized in a lysis buffer and subjected to centrifugation to isolate the cell membranes containing the receptors.

-

Binding Assay: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled β2-adrenoceptor antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Agonist Activity

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonist activity at the β2-adrenoceptor.[1][2]

Experimental Workflow:

Caption: General workflow for a cell-based cAMP accumulation assay.

Methodology:

-

Cell Culture: Human myelocytic U937 cells, which endogenously express β2-adrenoceptors, or another suitable cell line (e.g., CHO cells expressing the receptor) are cultured.[1][2]

-

Cell Stimulation: The cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated to determine the concentration of this compound that produces 50% of the maximal response (EC50), which is a measure of its potency.

In Vitro Bronchodilator Assay using Guinea Pig Trachea

This organ bath experiment directly assesses the ability of this compound to relax airway smooth muscle, providing a physiologically relevant measure of its potential as a bronchodilator.

Experimental Workflow:

Caption: Workflow for assessing bronchodilator activity in isolated tracheal rings.

Methodology:

-

Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

-

Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are placed under a baseline tension.

-

Pre-contraction: The tracheal rings are contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of muscle tone.

-

Drug Administration: this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

-

Tension Measurement: The relaxation of the tracheal smooth muscle is measured as a decrease in tension using an isometric force transducer.

-

Data Analysis: A concentration-response curve is constructed to determine the EC50 or pD2 value, which quantifies the potency of this compound as a bronchodilator.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent β2-adrenoceptor agonist. Its ability to increase intracellular cAMP levels in a dose-dependent manner and its structural similarity to established β2-agonists make it a promising candidate for further investigation. While direct binding affinity (Ki) and specific bronchodilator efficacy (EC50/pD2) data for this compound are not yet widely published, the detailed protocols provided in this guide offer a clear roadmap for obtaining this critical information.

Future research should focus on comprehensive in vivo studies to evaluate the bronchodilator effects of this compound in animal models of asthma and COPD. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to assess its potential for clinical development. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for obstructive airway diseases.

References

In Silico Modeling of N-Caffeoyldopamine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract